Hydamtiq
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Overview
Description
2-((Dimethylamino)methyl)-9-hydroxythieno[2,3-c]isoquinolin-5(4H)-one, commonly known as Hydamtiq, is a potent inhibitor of poly(ADP-ribose) polymerase-1 and poly(ADP-ribose) polymerase-2. These enzymes play a crucial role in DNA repair and cellular stress responses. This compound exhibits high potency in the low nanomolar range, making it a valuable compound for therapeutic applications, particularly in the treatment of ischemia and inflammatory diseases .
Preparation Methods
Hydamtiq is synthesized through a series of reactions, including the Suzuki-Miyaura reaction, thermal cyclization, and a Mannich-type reaction. The synthetic route involves the coupling of 3-bromo-2-thiophenecarboxylic acid with 2-methoxyphenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) and sodium bicarbonate. This is followed by thermal cyclization and a Mannich-type reaction to yield the final product . Industrial production methods have been optimized to include continuous flow synthesis, which improves efficiency and sustainability by eliminating the need for chromatography in downstream steps .
Chemical Reactions Analysis
Hydamtiq undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles. Common reagents used in these reactions include palladium catalysts for coupling reactions and sodium bicarbonate for neutralization.
Scientific Research Applications
Hydamtiq has a wide range of scientific research applications:
Mechanism of Action
Hydamtiq exerts its effects by inhibiting poly(ADP-ribose) polymerase-1 and poly(ADP-ribose) polymerase-2. These enzymes are involved in DNA repair and cellular stress responses. By inhibiting these enzymes, this compound prevents the repair of DNA damage, leading to cell death in rapidly dividing cells, such as cancer cells . The compound also dampens the transforming growth factor-beta/SMAD signaling pathway, which is involved in fibrosis and inflammation .
Comparison with Similar Compounds
Hydamtiq is unique due to its high potency and selectivity for poly(ADP-ribose) polymerase-1 and poly(ADP-ribose) polymerase-2. Similar compounds include:
Properties
Molecular Formula |
C14H14N2O2S |
---|---|
Molecular Weight |
274.34 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]-9-hydroxy-4H-thieno[2,3-c]isoquinolin-5-one |
InChI |
InChI=1S/C14H14N2O2S/c1-16(2)7-8-6-10-12-9(4-3-5-11(12)17)13(18)15-14(10)19-8/h3-6,17H,7H2,1-2H3,(H,15,18) |
InChI Key |
NNRFUSBXQVBAEO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC2=C(S1)NC(=O)C3=C2C(=CC=C3)O |
Origin of Product |
United States |
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